Isosalviamine A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

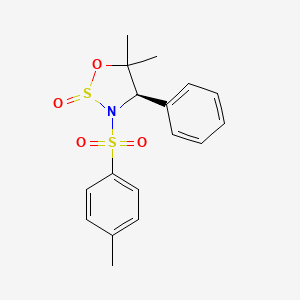

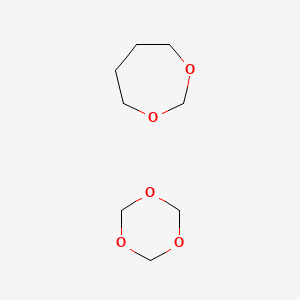

イソサルビアミンAは、シソ科に属する植物であるサルビア・トリユガの根から単離されたジテルペンアルカロイドです 。この化合物は、オキサゾール環を含むユニークな構造で知られています。その潜在的な薬効と生物活性により、大きな関心を集めています。

準備方法

合成ルートと反応条件: イソサルビアミンAの合成には、メタノールを使用してサルビア・トリユガの根から化合物を抽出するなど、いくつかのステップが含まれます。 イソサルビアミンAの構造は、COSY、NOESY、HMQC、HMBC実験を用いた1Hおよび13C NMRスペクトルなどの様々な分光学的技術を用いて解明されています .

工業的生産方法: 現在、イソサルビアミンAの大規模工業生産に関する情報は限られています。入手可能なデータの大部分は、実験室規模の合成と抽出方法に関するものです。

化学反応の分析

反応の種類: イソサルビアミンAは、酸化、還元、置換反応など、様々な化学反応を起こします。これらの反応は、化合物を改変してその生物活性を高めたり、その特性を調べたりするために重要です。

一般的な試薬と条件: イソサルビアミンAを含む反応で使用される一般的な試薬には、クロロホルム、ジクロロメタン、酢酸エチル、DMSO、アセトンなどがあります 。これらの溶媒は、化合物を溶解し、反応を促進するために使用されます。

形成される主要な生成物: イソサルビアミンAの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。反応生成物の詳細な研究はまだ進行中です。

4. 科学研究への応用

イソサルビアミンAは、次のような広範囲にわたる科学研究への応用があります。

化学: それは、ジテルペンアルカロイドの性質と反応を研究するためのモデル化合物として使用されています。

医学: この化合物は、月経不順、不眠症、関節炎、冠状動脈性心臓病、脳血管疾患などの様々な疾患の治療における潜在的な治療効果について研究されています.

産業: 産業的な用途はまだ調査段階ですが、イソサルビアミンAは、新しい医薬品や治療薬の開発に期待されています。

科学的研究の応用

Isosalviamine A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the properties and reactions of diterpene alkaloids.

Industry: While its industrial applications are still under exploration, this compound holds promise for developing new pharmaceuticals and therapeutic agents.

作用機序

イソサルビアミンAの正確な作用機序は完全には解明されていません。 それは、特定の分子標的と経路との相互作用を通じてその効果を発揮すると考えられています。オキサゾール環を含むこの化合物のユニークな構造は、その生物活性において重要な役割を果たしています。正確な分子メカニズムを解明するには、さらなる研究が必要です。

類似化合物との比較

イソサルビアミンAは、イソサルビアミンBや、サルビア属から単離された様々なタンシノンなど、他の類似のジテルペンアルカロイドと比較されます 。これらの化合物は構造的に類似していますが、生物活性と治療の可能性が異なります。イソサルビアミンAは、そのユニークなオキサゾール環と、それが示す特定の生物活性により、際立っています。

類似化合物:

- イソサルビアミンB

- タンシノン(例:タンシノンI、タンシノンIIA)

- ネオサルビアネン

- サルビアネン

- サルビアナン

特性

分子式 |

C19H13NO2 |

|---|---|

分子量 |

287.3 g/mol |

IUPAC名 |

5,17-dimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |

InChI |

InChI=1S/C19H13NO2/c1-10-4-3-5-13-12(10)6-7-14-16(13)17-19(22-9-20-17)15-11(2)8-21-18(14)15/h3-9H,1-2H3 |

InChIキー |

ZBXNXVRDRXYXHY-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC=N4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)

![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)

![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)

![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)